Enhanced In Vivo Tumor Growth Suppression of NPrCAP vs. N-Acetyl Analog in B16 Melanoma Model
The propionyl derivative (NPrCAP) demonstrates superior in vivo antitumor efficacy compared to its N-acetyl analog (N-Ac-4-S-CAP). A 10-day subcutaneous treatment with N-propionyl-4-S-cysteaminylphenol at 300 mg/kg reduced the growth rate of established B16 melanoma s.c. tumors in mice by 36% relative to untreated controls [1]. Critically, the same study reports that the propionyl derivative increased the life span of melanoma-bearing mice more effectively than the acetyl derivative [1].
| Evidence Dimension | In vivo tumor growth rate reduction |
|---|---|
| Target Compound Data | 36% reduction in B16 melanoma s.c. tumor growth rate |
| Comparator Or Baseline | N-Acetyl-4-S-cysteaminylphenol (NAcCAP) demonstrated lower efficacy in extending lifespan |
| Quantified Difference | 36% tumor growth inhibition; superior lifespan extension (quantitative lifespan data not provided in abstract) |
| Conditions | C57BL/6 mice bearing s.c. B16 melanoma; 300 mg/kg/day s.c. for 10 days |
Why This Matters
The quantified 36% tumor growth inhibition and superior survival benefit establish NPrCAP's enhanced in vivo therapeutic window, directly justifying its procurement over the less hydrophobic acetyl analog for preclinical antimelanoma studies.
- [1] Tandon M, Thomas PD, Shokravi M, Singh S, Samra S, Chang D, Jimbow K. Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol. Biochem Pharmacol. 1998;55(12):2023-2029. doi:10.1016/S0006-2952(98)00090-2 View Source
